physicochemical properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
physicochemical properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core . As a substituted hydroxyphenylacetonitrile, this compound holds potential as a valuable intermediate in the synthesis of novel pharmaceutical agents and biologically active molecules. Understanding its fundamental properties is paramount for its effective utilization in research and development. This document outlines the structural and electronic characteristics of the molecule, provides predicted physicochemical parameters, and details robust experimental protocols for their empirical determination. The methodologies are presented with a focus on causality and experimental integrity, ensuring that researchers can confidently characterize this and similar compounds.
Introduction and Molecular Structure
2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile belongs to the class of aromatic nitriles. Its structure, featuring a phenol, a methoxy group, a methyl group, and a nitrile function, imparts a unique combination of electronic and steric properties that are critical to its reactivity and potential biological activity. The phenolic hydroxyl group can act as a hydrogen bond donor, while the methoxy and nitrile groups can act as hydrogen bond acceptors. The nitrile group is a versatile functional handle for further chemical transformations.
Molecular Formula: C₁₀H₁₁NO₂
Molecular Weight: 177.20 g/mol
Chemical Structure:
The strategic placement of the hydroxyl, methoxy, and methyl groups on the phenyl ring influences the molecule's polarity, lipophilicity, and acidity, which in turn govern its solubility, permeability, and metabolic stability.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, quantitative structure-property relationship (QSPR) models and computational chemistry provide valuable initial estimates of its physicochemical properties.[1] These predictions are instrumental in guiding experimental design and hypothesis generation.[2]
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability.[3] |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Crucial for bioavailability and formulation development.[4] |
| pKa (Acid Dissociation Constant) | 8.5 - 9.5 (Phenolic Hydroxyl) | Determines the ionization state at physiological pH, affecting solubility and receptor binding.[3] |
| Polar Surface Area (PSA) | 59.9 Ų | Influences membrane transport and oral bioavailability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Note: These values are estimates and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the empirical determination of key physicochemical properties. The choice of methodology is guided by principles of accuracy, reproducibility, and relevance to pharmaceutical development.
Determination of Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The octanol-water partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the standard measures.
This traditional method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[3]
Protocol:
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Preparation of Solutions:
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Prepare a stock solution of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile in a suitable solvent (e.g., acetonitrile).
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Prepare buffered aqueous solutions at various pH values (e.g., pH 5.0, 7.4, and 9.0) and pre-saturate them with n-octanol.
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Pre-saturate n-octanol with the corresponding aqueous buffer.
-
-
Partitioning:
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Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a screw-cap tube.
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Shake the tubes vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.
-
-
Phase Separation:
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Centrifuge the tubes to ensure complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
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logD = log₁₀ ( [Compound]ₙ-octanol / [Compound]aqueous )
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The logP can be determined from the logD value at a pH where the compound is predominantly in its neutral form.
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Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a drug candidate.
This method determines the equilibrium solubility of the compound.
Protocol:
-
Sample Preparation:
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Add an excess amount of solid 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 7.4, and 9.0).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Separation:
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Filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The measured concentration represents the thermodynamic solubility at that specific pH.
-
Determination of Ionization Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets.
This is a classic and highly accurate method for pKa determination.
Protocol:
-
Solution Preparation:
-
Dissolve a precisely weighed amount of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.
-
Perform a blank titration of the co-solvent/water mixture to correct for solvent effects.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. Specialized software can be used for more accurate calculations, especially for compounds with overlapping pKa values or poor solubility.
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Logical Flow for Physicochemical Property Determination
Caption: Interrelated workflow for comprehensive physicochemical profiling.
Analytical Characterization
The identity and purity of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile must be unequivocally confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by providing information on the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the hydroxyl (-OH), nitrile (-C≡N), and methoxy (-OCH₃) groups.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed method with a suitable column and mobile phase should demonstrate a single major peak for the pure compound.
Safety and Handling
-
Hazards: Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[6]
-
Precautions:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
This technical guide provides a foundational framework for understanding and characterizing the . The predictive data offer initial insights, while the detailed experimental protocols provide a clear path for empirical validation. A thorough understanding of these properties is a critical prerequisite for advancing this molecule through the drug discovery and development pipeline, enabling informed decisions regarding its synthesis, formulation, and biological evaluation.
References
-
A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. Available at: [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice. (2023, February 3). Royal Society of Chemistry. Available at: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. Available at: [Link]
-
SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive. Available at: [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). ScienceDirect. Available at: [Link]
Sources
- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. books.rsc.org [books.rsc.org]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. scienceinteractive.com [scienceinteractive.com]
